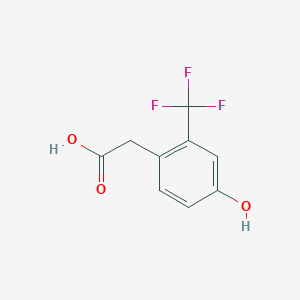
4-羟基-2-(三氟甲基)苯乙酸
描述
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is a type of organic compound that contains a phenyl functional group and a carboxylic acid functional group . It has a molecular formula of C9H7F3O3 and a molecular weight of 220.14 g/mol.
Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (C6H4), a trifluoromethyl group (CF3), and a carboxylic acid group (CO2H). The “4-Hydroxy” indicates the presence of a hydroxyl group (OH) on the fourth carbon of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-(Trifluoromethyl)phenylacetic acid, include a density of 1.4±0.1 g/cm3, a boiling point of 249.9±35.0 °C at 760 mmHg, and a flash point of 105.0±25.9 °C .科学研究应用
药理学
在药理学中,4-羟基-2-(三氟甲基)苯乙酸因其潜在的治疗作用而受到关注。 它被用于合成潜在的抗血栓剂和脂氧合酶抑制剂 。这些化合物意义重大,因为它们在治疗和预防血栓性疾病和炎症性疾病中发挥作用。
有机合成
该化合物在有机合成中用作中间体。 它被用于制备杂环黄嘌呤衍生物,它们是强效且选择性的A2B腺苷受体拮抗剂 。这些拮抗剂在治疗各种疾病(包括心血管疾病和糖尿病)方面具有重要意义。
作用机制
Target of Action
It has been used to prepare heterocyclic xanthine derivatives as highly potent and selective human a2b adenosine receptor antagonists .
Mode of Action
It undergoes diolefination mediated by mono-n-protected amino acid ligands in the presence of ethyl acrylate, palladium(ii) acetate, potassium bicarbonate, and tert-amyl alcohol .
Biochemical Pathways
Its role in the synthesis of heterocyclic xanthine derivatives suggests it may influence adenosine receptor-related pathways .
Result of Action
Its use in the synthesis of heterocyclic xanthine derivatives suggests it may have a role in modulating adenosine receptor activity .
安全和危害
未来方向
生化分析
Biochemical Properties
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can undergo diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, palladium acetate, potassium bicarbonate, and t-amyl alcohol . These interactions suggest that 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid may act as a substrate or modulator in enzymatic reactions, influencing the activity of enzymes involved in these processes.
Cellular Effects
The effects of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid on various types of cells and cellular processes are of particular interest. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the trifluoromethyl group in the compound plays a crucial role in pharmaceuticals, agrochemicals, and materials, indicating its potential impact on cellular activities . The presence of the hydroxyl group may also contribute to its interactions with cellular proteins and enzymes, further modulating cellular functions.
Molecular Mechanism
At the molecular level, 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid exerts its effects through various binding interactions with biomolecules. The trifluoromethyl group is known to participate in radical trifluoromethylation, which involves the formation of carbon-centered radical intermediates . These intermediates can interact with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. The hydroxyl group in the compound may also form hydrogen bonds with biomolecules, enhancing its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that the compound undergoes diolefination mediated by specific ligands, which may affect its stability and long-term effects on cellular function . Additionally, the compound’s impact on cellular processes may vary depending on the duration of exposure and the experimental conditions.
Dosage Effects in Animal Models
The effects of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid in animal models can vary with different dosages. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. It is essential to determine the threshold effects and optimal dosages to understand the compound’s safety and efficacy in animal studies. The trifluoromethyl group in the compound may contribute to its potency and toxicity, necessitating careful dosage optimization .
Metabolic Pathways
4-Hydroxy-2-(trifluoromethyl)phenylacetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes diolefination mediated by specific ligands, indicating its participation in complex biochemical reactions . These interactions may affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid within cells and tissues are critical for understanding its biological effects. The compound may interact with transporters and binding proteins, affecting its localization and accumulation. The trifluoromethyl group may enhance the compound’s lipophilicity, facilitating its transport across cellular membranes and its distribution within various cellular compartments .
Subcellular Localization
The subcellular localization of 4-Hydroxy-2-(trifluoromethyl)phenylacetic acid can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The hydroxyl group in the compound may play a role in its localization by forming interactions with specific proteins or lipids within the cell . Understanding the subcellular distribution of the compound is essential for elucidating its precise mechanisms of action.
属性
IUPAC Name |
2-[4-hydroxy-2-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)7-4-6(13)2-1-5(7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKOWGLTNBRLRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)
![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)
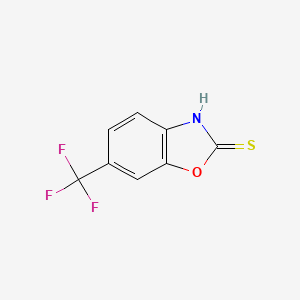
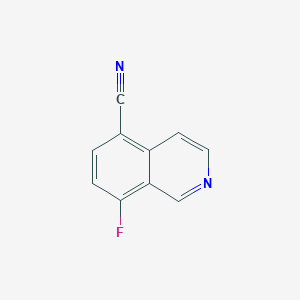
![1-Bromo-4-[4-(bromomethyl)phenoxy]benzene](/img/structure/B1447521.png)
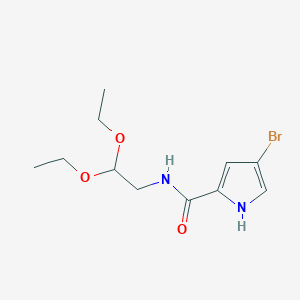
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1447523.png)

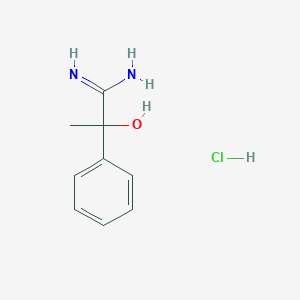
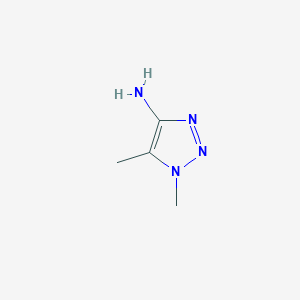
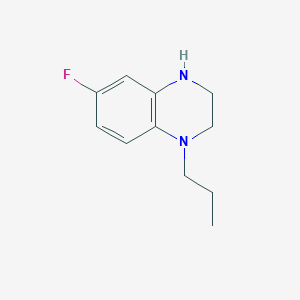
![5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanamine](/img/structure/B1447530.png)
![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1447531.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)